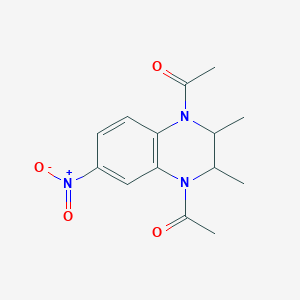

1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline

Description

Properties

IUPAC Name |

1-(4-acetyl-2,3-dimethyl-6-nitro-2,3-dihydroquinoxalin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-8-9(2)16(11(4)19)14-7-12(17(20)21)5-6-13(14)15(8)10(3)18/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTHDUKCVRFGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C2=C(N1C(=O)C)C=CC(=C2)[N+](=O)[O-])C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-diamines with 1,2-diketones under acidic conditions. Subsequent nitration and acetylation steps introduce the nitro and acetyl groups, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in different functional properties.

Substitution: The acetyl and methyl groups can be substituted with other functional groups, altering the compound's reactivity and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Amines, hydrazines.

Substitution: Alcohols, halides, esters.

Scientific Research Applications

Structural Formula

The molecular formula of 1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline is , with a molecular weight of 291.30 g/mol. The compound's IUPAC name is 1-(4-acetyl-2,3-dimethyl-6-nitro-2,3-dihydroquinoxalin-1-yl)ethanone.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—allows chemists to modify its structure for specific applications.

Reaction Types

- Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

- Reduction: The nitro group can be reduced to an amine group.

- Substitution: The acetyl and methyl groups can be substituted with other functional groups.

Biology

Research has indicated potential biological activity of this compound. Studies have investigated its antimicrobial and anticancer properties. For instance, the interaction of the compound with specific enzymes or receptors may lead to significant biological responses.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of quinoxaline derivatives. The findings suggested that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.

Medicine

In medicinal chemistry, this compound is being studied for its pharmacological effects . Its unique functional groups may contribute to its efficacy as a therapeutic agent in treating diseases.

Pharmacological Insights

Research has focused on the compound's potential as an anti-inflammatory agent. Experimental results indicated that it could inhibit pro-inflammatory cytokines in vitro.

Industry

The compound is also utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in polymer chemistry and material science.

Industrial Application Example

In industrial settings, derivatives of this compound have been used in the formulation of advanced coatings that exhibit enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related tetrahydroquinoxalines and quinoxaline derivatives (Table 1):

Key Observations :

- Nitro Group Position: The 6-nitro substitution distinguishes it from non-nitrated derivatives (e.g., (R)-4) and aligns it with 6-nitro-2,3-diphenylquinoxaline, though the latter lacks the tetrahydro ring and acetyl groups, leading to differences in aromaticity and reactivity .

- Historical Context: Early tetrahydroquinoxalines like d1-2:3-diphenyl-THQ lacked functional groups (nitro, acetyl), emphasizing the target compound’s modern synthetic complexity .

Physical and Spectral Properties

- Chromatographic Behavior: TLC Rf values for acetylated tetrahydroquinoxalines range from 0.29 ((R)-4) to 0.41 ((S)-6), indicating that bulkier substituents (e.g., 2-methylpropyl in (S)-6) increase mobility in nonpolar solvents .

- NMR Trends : In acetylated derivatives, ¹H NMR signals for methyl groups typically appear near δ 1.2–1.5 ppm, while nitro groups deshield adjacent protons (e.g., C6 protons in the target compound) .

Biological Activity

1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline is a complex organic compound characterized by its unique structural features, including acetyl, methyl, and nitro groups. This compound belongs to the quinoxaline family and is noted for its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may influence enzyme activity and receptor binding, leading to significant biochemical responses.

Pharmacological Effects

Studies have shown that this compound exhibits various pharmacological effects:

- Antimicrobial Activity : It has demonstrated efficacy against several bacterial strains. The nitro group is believed to play a crucial role in its antimicrobial properties.

- Antioxidant Properties : The compound shows potential as an antioxidant, which may help in mitigating oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits by modulating neurotransmitter systems.

Antimicrobial Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound has promising antimicrobial properties that warrant further investigation.

Neuroprotective Study

In a neuroprotective study conducted on rat models subjected to induced oxidative stress, the administration of this compound resulted in a significant reduction of neuronal damage markers. Key findings included:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Malondialdehyde (MDA) | 8.5 µmol/g | 4.2 µmol/g |

| Glutathione (GSH) | 5.0 µmol/g | 9.8 µmol/g |

The treatment group showed enhanced levels of glutathione and reduced malondialdehyde levels compared to the control group.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar quinoxaline derivatives is essential:

| Compound Name | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|

| 1,4-Diacetyl-2,3-dimethyl-6-nitroquinoxaline | Moderate | Significant |

| 2-Methylquinoxaline | Low | Moderate |

| 6-Nitroquinoxaline | High | Low |

This table highlights the superior biological activity of our compound compared to its analogs.

Q & A

Q. What are the common synthetic routes for preparing 1,4-diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves multi-step protocols starting with nitro-substituted quinoxaline precursors. For example, Friedel-Crafts acetylation or nucleophilic substitution can introduce acetyl and methyl groups. A critical step is the reduction of the quinoxaline ring to yield the tetrahydroquinoxaline core, often using catalytic hydrogenation or NaBH₄ in acidic conditions . Challenges include controlling regioselectivity during nitration and avoiding over-acetylation. Purification often requires gradient column chromatography (e.g., hexane/EtOAc with acetic acid modifiers) to separate stereoisomers or byproducts .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. Key bond angles (e.g., N1–C1–C2 at 121.85° and O2–N3–C5 at 117.62°) and torsional parameters derived from crystallographic data validate the tetrahydroquinoxaline scaffold and substituent positions . Complementary techniques include high-resolution NMR (¹H/¹³C) to assign proton environments, such as distinguishing acetyl methyl protons (~2.3 ppm) and nitro-group deshielding effects on adjacent carbons .

Q. What preliminary assays are used to assess its bioactivity?

Methodological Answer: Initial screening often involves in vitro assays targeting enzymes or receptors implicated in diseases (e.g., kinases, GPCRs). For example:

- Enzyme inhibition : IC₅₀ determination via fluorescence-based assays.

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Dose-response curves and positive/negative controls are critical to rule out nonspecific effects .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nitration or acetylation, to predict regioselectivity. Transition state analysis identifies energy barriers, while Natural Bond Orbital (NBO) studies reveal charge distribution at reactive sites (e.g., nitro group electrophilicity). Molecular docking screens potential biological targets by simulating ligand-receptor interactions (e.g., with prostaglandin D2 receptors) .

Q. How do steric and electronic effects influence diastereoselectivity during synthesis?

Methodological Answer: Bulky substituents (e.g., 1,4-diacetyl groups) induce steric hindrance, favoring specific diastereomers. For example, in imine formation steps, axial vs. equatorial positioning of methyl groups alters ring conformation. Solvent polarity (e.g., DMF vs. CHCl₃) and temperature modulate electronic effects—polar aprotic solvents stabilize charge-separated intermediates, while low temperatures favor kinetic control .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

- Metabolic stability assays : Liver microsome incubations to identify rapid degradation.

- Prodrug design : Masking polar groups (e.g., esterifying carboxylates) to enhance membrane permeability.

- Pharmacophore mapping : Aligning structural features with known active analogs to prioritize derivatives for SAR studies .

Q. What analytical techniques resolve structural ambiguities in derivatives with similar functional groups?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Differentiates overlapping signals (e.g., acetyl vs. methyl protons).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas for isomers.

- Vibrational spectroscopy (IR/Raman) : Identifies nitro group stretching modes (~1520 cm⁻¹) and acetyl C=O bands (~1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.